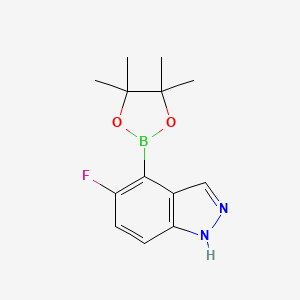
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a fluorinated boronic ester derivative. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom and the boronic ester group imparts unique chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and aryl halides.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Fluorinated phenols.
Substitution: Fluorinated aromatic compounds with various substituents.
Scientific Research Applications
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its specific indazole core structure combined with the fluorine and boronic ester groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Biological Activity
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C17H25BFNO4S
- Molecular Weight : 369.26 g/mol
- CAS Number : 1469440-25-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases involved in cancer pathways. Research indicates that compounds with similar structures can act as inhibitors for various kinases, impacting cellular signaling pathways crucial for tumor growth and survival.
Table 1: Summary of Biological Targets and Activities
| Biological Target | Activity | Reference |
|---|---|---|
| PKMYT1 Kinase | Inhibition | |
| IRE1α Kinase | Allosteric Inhibition | |
| Other Kinases | Selective Inhibition |
Efficacy in Cellular Models
Studies have demonstrated that this compound exhibits significant potency in inhibiting cancer cell proliferation. For instance, analogs of this compound have shown promising results in various in vitro assays measuring cell viability and apoptosis.
Case Study: PKMYT1 Inhibition
A study highlighted the compound's role as an inhibitor of the PKMYT1 kinase. The compound was shown to selectively inhibit PKMYT1 activity, leading to reduced phosphorylation of CDK1 and subsequent effects on cell cycle progression in cancer cell lines. This suggests potential therapeutic applications in cancers with dysregulated CDK1 activity .
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound. While specific ADME data for this compound is limited, related compounds have been characterized for favorable pharmacokinetic profiles.
Table 2: Pharmacokinetic Properties of Related Compounds
| Compound | Bioavailability | Clearance | Half-life |
|---|---|---|---|
| Analog A | High | Low | Short |
| Analog B | Moderate | Moderate | Moderate |
Properties
Molecular Formula |
C13H16BFN2O2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)11-8-7-16-17-10(8)6-5-9(11)15/h5-7H,1-4H3,(H,16,17) |
InChI Key |
ZCFOKGYUGLDEPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















